molecular formula C15H21NO3 B3039126 erythro-N-Boc-D-phenylalanine epoxide CAS No. 98818-34-9

erythro-N-Boc-D-phenylalanine epoxide

Cat. No. B3039126
CAS RN: 98818-34-9
M. Wt: 263.33 g/mol
InChI Key: NVPOUMXZERMIJK-OLZOCXBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • It exists as a white powder and is primarily used for research purposes .

Molecular Structure Analysis

The molecular structure of erythro-N-Boc-D-phenylalanine epoxide consists of a phenylalanine derivative with a Boc (tert-butoxycarbonyl) protecting group attached to the amino group. The epoxide moiety is a three-membered ring containing an oxygen atom. The erythro configuration indicates that the substituents on adjacent carbon atoms are on the same side of the ring .


Physical And Chemical Properties Analysis

  • Appearance : White powder .

Scientific Research Applications

Synthesis and Chemical Applications

  • Native Chemical Ligation : Erythro-N-Boc-D-phenylalanine epoxide has been used in native chemical ligation, particularly in the synthesis of the compound LYRAMFRANK. This process involves the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine, which is crucial for successful native chemical ligation with C-terminal thioesters and selective desulfurization of the benzylic C−S bond (Crich & Banerjee, 2007).

  • Stereoselective Synthesis : The compound has been utilized in the stereoselective synthesis of erythro α-amino epoxides, useful in preparing hydroxyethylene peptide isosteres (Rotella, 1995).

  • Enantioselective Synthesis : An efficient, stereodivergent and enantioselective synthesis of N-Boc-aminoalkyl epoxides, including erythro aminoalkyl epoxides, has been developed. This process involves intramolecular Mitsunobu reactions and is key in producing threo isomers (Castejon et al., 1995).

Biomedical Research

  • HIV Protease Inhibitors : Erythro aminoalkyl epoxides, produced from erythro-N-Boc-D-phenylalanine epoxide, are used as synthetic intermediates in the preparation of hydroxyethylamine-based HIV protease inhibitors. This synthesis does not require hazardous reagents or intermediates and is amenable for large-scale preparation (Beaulieu & Wernic, 1996).

  • Protease Inactivation : Erythro peptidyl epoxides derived from this compound selectively inactivate cysteine proteases. Their ability to inactivate enzymes like papain and cathepsin B, while not affecting serine proteases like trypsin, has been noted. This makes them significant in the study of enzyme activity and inhibition (Albeck & Estreicher, 1997).

Safety and Hazards

  • Safety Data Sheet (SDS) : Refer to the SDS for detailed safety information.

properties

IUPAC Name

tert-butyl N-[(1R)-1-[(2R)-oxiran-2-yl]-2-phenylethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-12(13-10-18-13)9-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,16,17)/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPOUMXZERMIJK-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)[C@@H]2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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